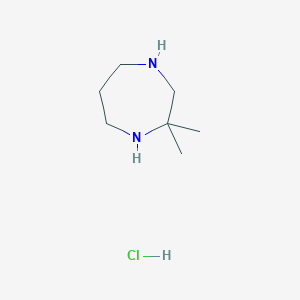
2,2-Dimethyl-1,4-diazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,4-diazepane hydrochloride is a chemical compound with the molecular formula C7H17ClN2 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,4-diazepane hydrochloride typically involves the reaction of 2,2-dimethyl-1,4-diazepane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
2,2-Dimethyl-1,4-diazepane+HCl→2,2-Dimethyl-1,4-diazepane hydrochloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the diazepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted diazepane derivatives.
Scientific Research Applications
2,2-Dimethyl-1,4-diazepane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications, such as its use as an intermediate in drug synthesis, is ongoing.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1,3-Dimethyl-1,4-diazepane hydrochloride
- 2,7-Diphenyl-1,4-diazepan-5-one
- 2-Ethyl methyl 1,4-diazepane hydrochloride
Comparison: 2,2-Dimethyl-1,4-diazepane hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C7H17ClN2 |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
2,2-dimethyl-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-7(2)6-8-4-3-5-9-7;/h8-9H,3-6H2,1-2H3;1H |
InChI Key |
IOFIUXOWORDGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCCN1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13231982.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13231989.png)
![1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B13231997.png)
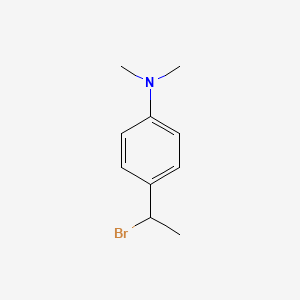
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol](/img/structure/B13232003.png)
![2-[(2-Cyano-4-methylphenyl)sulfanyl]acetic acid](/img/structure/B13232024.png)
![3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B13232027.png)
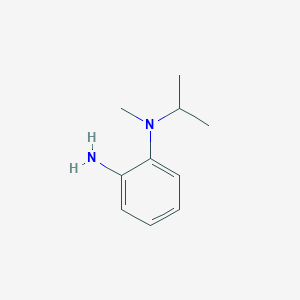
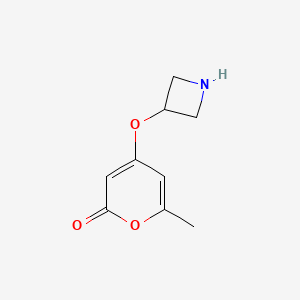
![1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13232033.png)
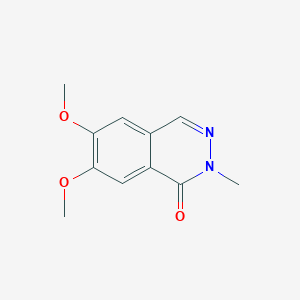
![4-[(5-Methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13232066.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid](/img/structure/B13232072.png)
